molecular formula C20H26BNO5 B8004265 1-(tert-Butoxycarbonyl)-6-formyl-1H-indol-3-ylboronic acid pinacol ester

1-(tert-Butoxycarbonyl)-6-formyl-1H-indol-3-ylboronic acid pinacol ester

Cat. No.: B8004265
M. Wt: 371.2 g/mol
InChI Key: OSGHSBOTCBLJNR-UHFFFAOYSA-N
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Description

1-(tert-Butoxycarbonyl)-6-formyl-1H-indol-3-ylboronic acid pinacol ester is a complex organic compound that combines the structural features of an indole, a boronic acid, and a pinacol ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-Butoxycarbonyl)-6-formyl-1H-indol-3-ylboronic acid pinacol ester typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis or other methods involving cyclization of appropriate precursors.

    Introduction of the Formyl Group: The formyl group can be introduced via Vilsmeier-Haack reaction, where the indole is treated with a formylating agent such as DMF and POCl₃.

    Boronic Acid Formation: The boronic acid moiety is introduced through a borylation reaction, often using a palladium-catalyzed process with bis(pinacolato)diboron.

    Pinacol Ester Formation: The final step involves esterification with pinacol to form the pinacol ester.

Industrial Production Methods: Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(tert-Butoxycarbonyl)-6-formyl-1H-indol-3-ylboronic acid pinacol ester can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like KMnO₄ or CrO₃.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as NaBH₄ or LiAlH₄.

    Substitution: The boronic acid moiety can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.

Common Reagents and Conditions:

    Oxidation: KMnO₄, CrO₃, H₂O₂ under acidic or basic conditions.

    Reduction: NaBH₄, LiAlH₄ in solvents like ethanol or THF.

    Substitution: Pd(PPh₃)₄, K₂CO₃ in solvents like toluene or DMF.

Major Products:

    Oxidation: 1-(tert-Butoxycarbonyl)-6-carboxy-1H-indol-3-ylboronic acid pinacol ester.

    Reduction: 1-(tert-Butoxycarbonyl)-6-hydroxymethyl-1H-indol-3-ylboronic acid pinacol ester.

    Substitution: Various biaryl compounds depending on the aryl halide used.

Scientific Research Applications

1-(tert-Butoxycarbonyl)-6-formyl-1H-indol-3-ylboronic acid pinacol ester has numerous applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex indole derivatives.

    Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates and potential therapeutic agents.

    Industry: Utilized in the production of advanced materials and fine chemicals.

Mechanism of Action

The compound’s mechanism of action in chemical reactions involves the reactivity of its functional groups:

    Formyl Group: Acts as an electrophile in nucleophilic addition reactions.

    Boronic Acid Moiety: Participates in cross-coupling reactions, forming new carbon-carbon bonds.

    Pinacol Ester: Provides stability to the boronic acid, facilitating its use in various reactions.

Comparison with Similar Compounds

    1-(tert-Butoxycarbonyl)-6-formyl-1H-indole: Lacks the boronic acid and pinacol ester moieties.

    6-Formyl-1H-indol-3-ylboronic acid: Lacks the tert-butoxycarbonyl and pinacol ester groups.

    1-(tert-Butoxycarbonyl)-1H-indol-3-ylboronic acid pinacol ester: Lacks the formyl group.

Uniqueness: 1-(tert-Butoxycarbonyl)-6-formyl-1H-indol-3-ylboronic acid pinacol ester is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

tert-butyl 6-formyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26BNO5/c1-18(2,3)25-17(24)22-11-15(14-9-8-13(12-23)10-16(14)22)21-26-19(4,5)20(6,7)27-21/h8-12H,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSGHSBOTCBLJNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=CC(=C3)C=O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26BNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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